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molecular formula C8H8N2O4 B3025259 5,6-Dimethylpyrazine-2,3-dicarboxylic acid CAS No. 41110-52-5

5,6-Dimethylpyrazine-2,3-dicarboxylic acid

Cat. No. B3025259
M. Wt: 196.16 g/mol
InChI Key: CEHPKLRUCVRKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04058611

Procedure details

A suspension of 5,6-dimethylpyrazine-2,3-dicarboxylic acid (110 g.) in 1,2-dichlorobenzene (330 cc.) is heated at a temperature of about 170° C. until the evolution of gas ceases. The reaction mixture is then cooled to a temperature of about 20° C., after which the insoluble product is filtered off and washed with diisopropyl ether (6 × 25 cc.). After drying, 5,6-dimethylpyrazine-2-carboxylic acid (66.4 g.), melting at 187° C., is obtained.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:12]([OH:14])=[O:13])[C:5](C(O)=O)=[N:6][C:7]=1[CH3:8]>ClC1C=CC=CC=1Cl>[CH3:8][C:7]1[N:6]=[CH:5][C:4]([C:12]([OH:14])=[O:13])=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
CC=1N=C(C(=NC1C)C(=O)O)C(=O)O
Name
Quantity
330 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to a temperature of about 20° C.
FILTRATION
Type
FILTRATION
Details
after which the insoluble product is filtered off
WASH
Type
WASH
Details
washed with diisopropyl ether (6 × 25 cc.)
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CC(=NC1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 66.4 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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